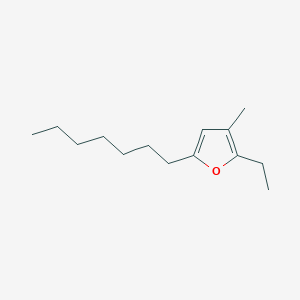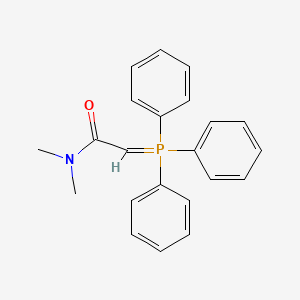
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is an organic compound with the molecular formula C22H22NOP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound. The typical reaction involves the use of triphenylphosphine and a suitable carbonyl precursor under controlled conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (triphenylphosphoranylidene)acetate
- N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable reagent in various synthetic applications .
Propiedades
Número CAS |
58131-63-8 |
|---|---|
Fórmula molecular |
C22H22NOP |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C22H22NOP/c1-23(2)22(24)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clave InChI |
GRXDBIYSDWGQPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
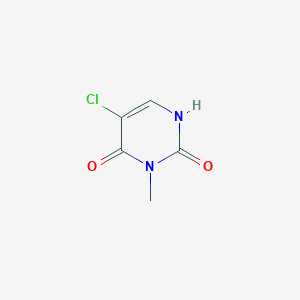

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)


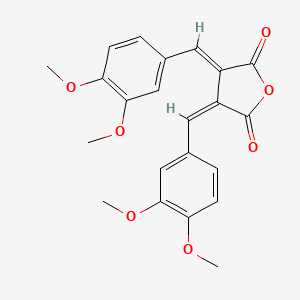

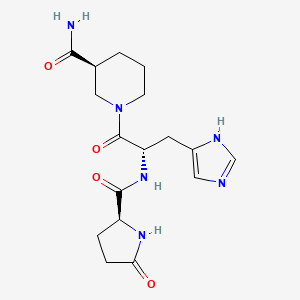

![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
